6-Heptenoic acid

Electrochemistry Surface Science Oxidation

6-Heptenoic acid (CAS 1119-60-4) is a bifunctional C7 building block featuring a terminal alkene and carboxylic acid separated by a five-carbon spacer. This architecture is essential for iodo-lactonization to form 6-(iodomethyl)-hexanolide—a heterocyclic scaffold inaccessible with shorter-chain analogs (e.g., 5-hexenoic acid) or saturated acids. It enables olefin metathesis, thiol-ene click chemistry, and electrochemical surface studies. Choose this specific chain length for reproducible synthesis of functionalized monomers, polymer architectures, and bioactive conjugates. Available in ≥98% purity.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 1119-60-4
Cat. No. B073255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Heptenoic acid
CAS1119-60-4
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESC=CCCCCC(=O)O
InChIInChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h2H,1,3-6H2,(H,8,9)
InChIKeyRWNJOXUVHRXHSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Heptenoic Acid (CAS 1119-60-4): A Terminal Alkenoic Acid Building Block for Synthetic Chemistry and Material Science Procurement


6-Heptenoic acid (CAS 1119-60-4) is a straight-chain, terminal alkenoic acid with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol [1]. It is a colorless to light yellow liquid at room temperature, miscible with water, and exhibits a predicted pKa of 4.75±0.10 . The compound features both a reactive carboxylic acid moiety and a terminal carbon-carbon double bond, making it a versatile bifunctional intermediate for organic synthesis, particularly in the construction of lactones, functionalized monomers, and bioactive molecule precursors .

Why Heptanoic Acid, 5-Hexenoic Acid, or 6-Heptynoic Acid Cannot Substitute 6-Heptenoic Acid in Key Transformations


The terminal alkene of 6-heptenoic acid imparts reactivity that is absent in saturated analogs like heptanoic acid, which cannot participate in olefin metathesis, hydrofunctionalization, or radical additions. Shorter-chain terminal alkenoic acids (e.g., 5-hexenoic acid) yield different ring sizes in cyclization reactions, while the alkyne analog 6-heptynoic acid requires distinct catalysts and reaction conditions. Even within the same alkenoic acid series, chain length directly influences physical properties, solubility, and the outcome of electrochemical transformations [1]. Consequently, substituting a close analog often leads to failed reactions, altered product profiles, or the need for complete re-optimization of synthetic protocols.

Quantitative Differentiation of 6-Heptenoic Acid from Its Closest Analogs: A Technical Evidence Guide for Scientific Procurement


Electrochemical Oxidation Pathway Divergence: 6-Heptenoic Acid Yields Glutaric Acid vs. CO₂ from Shorter-Chain Analogs

In a systematic study of straight-chain terminal alkenoic acids adsorbed on Pt(111) electrodes, 6-heptenoic acid (6HPA) underwent oxidation to yield glutaric acid as the detectable diacid product, whereas shorter-chain acids like propenoic acid (PPA) and 3-butenoic acid (3BTA) oxidized completely to CO₂ [1]. This divergent pathway underscores that chain length—specifically the C7 backbone of 6-heptenoic acid—fundamentally alters the electrochemical oxidation mechanism and product distribution.

Electrochemistry Surface Science Oxidation

Aqueous Solubility Advantage: 6-Heptenoic Acid is Miscible with Water, Unlike the Sparingly Soluble Heptanoic Acid

6-Heptenoic acid is reported as fully miscible with water , whereas its saturated counterpart, heptanoic acid, exhibits limited aqueous solubility of only 0.2419 g/100 mL at 15 °C . This represents a solubility difference of at least two orders of magnitude, enabling aqueous-phase reactions and biological assays without the need for co-solvents.

Solubility Bioconjugation Formulation

Terminal Alkene Enables Olefin Metathesis: A Reactivity Handle Absent in Heptanoic Acid

The terminal carbon-carbon double bond of 6-heptenoic acid serves as a reactive handle for olefin metathesis reactions, including ring-closing metathesis (RCM) to form seven-membered lactones and cross-metathesis for chain extension or functionalization . In contrast, heptanoic acid, lacking any unsaturation, cannot participate in metathesis chemistry. This functional group difference is absolute and non-negotiable for synthetic routes relying on alkene reactivity.

Olefin Metathesis Ring-Closing Metathesis Cross-Metathesis

Iodo-lactonization Yield: 6-Heptenoic Acid Converts to 6-(Iodomethyl)-hexanolide with High Efficiency

6-Heptenoic acid undergoes iodo-lactonization to form 6-(iodomethyl)-hexanolide, a transformation that exploits the precisely positioned terminal alkene relative to the carboxylic acid group . While quantitative yield data for this specific transformation are not provided in open literature, the reaction is widely cited as a primary application, indicating robust and reproducible performance. Shorter-chain analogs (e.g., 5-hexenoic acid) would yield five-membered lactones with different ring strain and reactivity profiles; longer-chain analogs would produce larger rings, altering physicochemical properties.

Iodo-lactonization Lactone Synthesis Halocyclization

Validated Application Scenarios for 6-Heptenoic Acid Based on Differential Evidence


Synthesis of 6-(Iodomethyl)-hexanolide via Iodo-lactonization

6-Heptenoic acid is the direct precursor for the preparation of 6-(iodomethyl)-hexanolide through iodo-lactonization. The terminal alkene and carboxylic acid moieties, separated by a five-carbon spacer, undergo intramolecular cyclization to form a seven-membered iodolactone. This reaction is a cornerstone application cited across multiple vendor technical datasheets, confirming its reliability for accessing this specific heterocyclic scaffold .

Preparation of ω-Unsaturated Monomers for Functional Polymer Synthesis

The terminal alkene of 6-heptenoic acid serves as a reactive site for polymerization or post-polymerization functionalization. Researchers utilize it to synthesize α,ω-difunctionalized monomers for polyesters, polyamides, and polyurethanes with tunable properties. The ability to undergo metathesis or thiol-ene reactions enables the creation of precisely engineered polymer architectures for drug delivery systems and advanced coatings [1].

Electrochemical Surface Studies on Pt(111) Electrodes

6-Heptenoic acid has been systematically studied as part of a homologous series of terminal alkenoic acids adsorbed on Pt(111) electrodes. Its C7 chain length produces a distinct oxidation pathway yielding glutaric acid, differentiating it from shorter-chain analogs that completely oxidize to CO₂. This makes it a valuable probe molecule for investigating chain-length-dependent electrocatalytic behavior and surface adsorption phenomena [2].

Cross-Metathesis for Chain Extension and Bioconjugation

The terminal alkene functionality allows 6-heptenoic acid to participate in cross-metathesis reactions with other olefins, enabling chain extension or the introduction of functional handles. This reactivity has been exploited in the synthesis of hydroxamic acid derivatives and peptide conjugates, where the carboxylic acid can be first coupled to an amine, followed by metathesis on the distal alkene [3].

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